GadobutrolMonohydrate
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Overview
Description
Gadobutrol Monohydrate is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is known for its high stability and effectiveness in enhancing the contrast of images, making it easier to detect and visualize lesions and abnormal vascularity in various body regions . Gadobutrol Monohydrate is marketed under several brand names, including Gadovist and Gadavist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gadobutrol Monohydrate involves the formation of a gadolinium complex with a macrocyclic ligand. The process typically includes the following steps:
Formation of the Macrocyclic Ligand: The ligand, 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is synthesized through a series of organic reactions.
Complexation with Gadolinium: The ligand is then reacted with gadolinium chloride in the presence of a base to form the gadolinium complex.
Industrial Production Methods: Industrial production of Gadobutrol Monohydrate involves a simplified process that omits the purification of intermediates and uses in-situ complexation. This method enhances yield and reduces production costs .
Chemical Reactions Analysis
Types of Reactions: Gadobutrol Monohydrate primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Reagents: Gadolinium chloride, macrocyclic ligand, base (e.g., sodium hydroxide).
Conditions: Aqueous solution, controlled temperature, and pH.
Major Products: The primary product of these reactions is the gadolinium complex, Gadobutrol Monohydrate, which is used as a contrast agent in MRI .
Scientific Research Applications
Gadobutrol Monohydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying the behavior of gadolinium-based contrast agents.
Biology: Helps in visualizing biological structures and processes in living organisms through MRI.
Medicine: Widely used in diagnostic imaging to enhance the contrast of MRI scans, aiding in the detection of tumors, vascular diseases, and other abnormalities
Industry: Employed in the development and testing of new MRI technologies and contrast agents.
Mechanism of Action
Gadobutrol Monohydrate works by altering the magnetic properties of nearby water molecules, enhancing the contrast of MRI images. The gadolinium ion in the complex has a high magnetic moment, which induces local magnetic field inhomogeneities. This results in variations in the radiofrequency signal intensity, allowing for better visualization of normal and pathological tissues .
Comparison with Similar Compounds
Gadoterate Meglumine: Another gadolinium-based contrast agent with similar applications but different chemical structure.
Gadoteridol: Used for similar diagnostic purposes but has different pharmacokinetic properties.
Uniqueness of Gadobutrol Monohydrate: Gadobutrol Monohydrate is unique due to its high stability and concentration, which allows for a lower injection volume and improved image enhancement. It also has a lower risk of nephrogenic systemic fibrosis compared to some other gadolinium-based contrast agents .
Biological Activity
Gadobutrol monohydrate, commonly known as Gadavist or Gadovist, is a gadolinium-based contrast agent (GBCA) used primarily in magnetic resonance imaging (MRI). Its unique properties and biological activities make it a critical tool in medical diagnostics. This article delves into the pharmacological characteristics, mechanisms of action, safety profiles, and clinical applications of gadobutrol monohydrate.
Pharmacological Profile
Chemical Composition and Structure
Gadobutrol is a non-ionic, macrocyclic compound consisting of gadolinium(III) complexed with dihydroxyhydroxymethylpropyl-tetraazacyclododecanetriacetic acid (butrol). This structure enhances its stability compared to linear GBCAs, reducing the risk of gadolinium ion release into the body .
Relaxivity
The relaxivity of gadobutrol is a critical parameter influencing its efficacy in MRI. At 37°C and a magnetic field strength of 1.5 T, gadobutrol exhibits:
- T1 relaxivity (r1) : 5.2 L/(mmol·sec)
- T2 relaxivity (r2) : 6.1 L/(mmol·sec)
These values indicate that gadobutrol effectively shortens relaxation times of protons in plasma, enhancing MRI signal intensity .
Gadobutrol enhances the contrast in MRI by altering the relaxation times of water protons in tissues. When introduced into the body, it affects:
- T1 Relaxation : The shortening of T1 times leads to increased signal intensity on T1-weighted images, crucial for visualizing lesions and abnormalities.
- T2 Relaxation : The impact on T2 times can lead to decreased signal intensity on T2-weighted images, which is useful in identifying certain pathologies .
Clinical Applications
Gadobutrol is indicated for various diagnostic purposes:
- CNS Imaging : To detect lesions and assess vascularity in both adults and pediatric patients.
- Breast Imaging : For evaluating malignant breast diseases.
- Cardiovascular Assessment : To assess myocardial perfusion and vascular diseases .
Safety and Efficacy
The GARDIAN study evaluated the safety profile of gadobutrol across over 23,000 patients. Key findings include:
- Adverse Drug Reactions (ADRs) : The overall incidence was 0.7%, with serious ADRs occurring in only 0.02% of cases. Most reactions were mild to moderate .
- Patient Demographics : The study included diverse populations with varying health conditions, including renal impairment and cardiac diseases .
Table 1: Summary of Adverse Reactions from GARDIAN Study
Adverse Reaction | Incidence (%) |
---|---|
Nausea | 0.4 |
Headache | 0.3 |
Anaphylactoid Reaction | 0.02 |
Serious Events | 0.02 |
Case Studies
Case Study 1: CNS Imaging
In a multicenter trial involving patients with suspected CNS lesions, gadobutrol was administered at a dose of 0.1 mmol/kg body weight. Results indicated superior diagnostic performance when compared to unenhanced images, particularly in lesion visualization and border delineation .
Case Study 2: Pediatric Use
A separate study focused on pediatric patients aged 2 to 7 years demonstrated that gadobutrol was well tolerated with no significant increase in adverse reactions compared to adult populations .
Properties
Molecular Formula |
C15H27GaN4O10 |
---|---|
Molecular Weight |
493.12 g/mol |
IUPAC Name |
gallium;10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododecane-1,4,7-tricarboxylate;hydrate |
InChI |
InChI=1S/C15H28N4O9.Ga.H2O/c20-9-11(12(22)10-21)16-1-3-17(13(23)24)5-7-19(15(27)28)8-6-18(4-2-16)14(25)26;;/h11-12,20-22H,1-10H2,(H,23,24)(H,25,26)(H,27,28);;1H2/q;+3;/p-3 |
InChI Key |
IVQJIWZKJPNKJS-UHFFFAOYSA-K |
Canonical SMILES |
C1CN(CCN(CCN(CCN1C(CO)C(CO)O)C(=O)[O-])C(=O)[O-])C(=O)[O-].O.[Ga+3] |
Origin of Product |
United States |
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